REACTION_CXSMILES
|
C(O[CH:4](OCC)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:9][CH:8]=1)C>C1C=CC=CC=1>[O:6]1[C:7]2[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:9][C:8]=2[CH:4]=[CH:5]1
|
Name
|
polyphosphoric acid
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
ethyl 4-[(2,2-diethoxy)ethoxy]phenylacetate
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Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(COC1=CC=C(C=C1)CC(=O)OCC)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1 L 3-necked flask equipped with a mechanical stirrer and a condenser
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the mobile phase was decanted off
|
Type
|
WASH
|
Details
|
This benzene solution was washed successively with H2O, sat. NaHCO3, and sat. NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
This residue was dissolved in 10-15% EtOAc in hexane
|
Type
|
CUSTOM
|
Details
|
The eluent was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a yellow liquid which
|
Type
|
CUSTOM
|
Details
|
was further purified by preparative LC
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC2=C1C=CC(=C2)CC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 29.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |